Aloin-A

Beschreibung

Eigenschaften

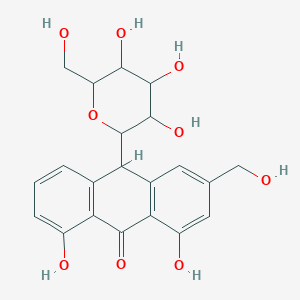

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859643 | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73649-93-1, 20226-90-8, 8015-61-0, 5133-19-7 | |

| Record name | (10R)-10-D-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73649-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aloin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aloin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Anhydro-1-[4,5-dihydroxy-2-(hydroxymethyl)-10-oxo-9,10-dihydroanthracen-9-yl]hexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9(10H)-Anthracenone, 10-β-D-glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-, (10S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C; 70 - 80 °C (monohydrate) | |

| Record name | Aloin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Aloin A: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin (B1665253), the primary active anthraquinone (B42736) C-glycoside in Aloe species, is a molecule of significant interest in pharmaceutical research. It exists as a diastereomeric mixture of Aloin A (barbaloin) and Aloin B (isobarbaloin). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of Aloin A. We delve into the molecular mechanisms underpinning its anti-inflammatory, antioxidant, and anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways it modulates. This document is intended to serve as a foundational resource for professionals engaged in natural product research and drug development.

Chemical Structure and Identification

Aloin A, also known as barbaloin, is an anthraquinone glycoside. Its structure consists of an anthrone (B1665570) skeleton C-glycosidically linked to a glucose molecule at the C-10 position.[1][2] The presence of multiple hydroxyl groups and a sugar moiety contributes to its distinct chemical properties and biological activities.[3]

| Identifier | Value |

| IUPAC Name | (10S)-10-Glucopyranosyl-1,8-dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone[1] |

| Molecular Formula | C₂₁H₂₂O₉[4][5] |

| SMILES Notation | C1=CC2=C(C(=C1)O)C(=O)C3=C(C2[C@H]4--INVALID-LINK--CO)O)O">C@@HO)C=C(C=C3O)CO[6] |

| CAS Number | 1415-73-2 (for Aloin A)[4][7] |

| Synonyms | Barbaloin, Barbaloin A[4][7] |

Physicochemical Properties

Aloin A is a yellow crystalline powder with a bitter taste.[8][9] It is known to be sensitive to light and incompatible with strong bases and oxidizing agents.[9] The anhydrous form has a distinct melting point, while the monohydrate form melts at a lower temperature.[8]

| Property | Value | Reference(s) |

| Molecular Weight | 418.39 g/mol | [4][5] |

| Appearance | Lemon-yellow crystals or powder | [8][10] |

| Melting Point | 148-149 °C (anhydrous) | [8][10] |

| 70-80 °C (monohydrate) | [8] | |

| Solubility (at 18°C) | Water: 1.8% (w/v) | [8] |

| Ethanol: 1.9% (w/v) | [8] | |

| Methanol (B129727): 5.4% (w/v) | [8] | |

| Acetone: 3.2% (w/v) | [8] | |

| DMSO: ~30 mg/mL | [11] | |

| Pyridine: 57% (w/v) | [8] | |

| pKa | pKa1 = 9.6 ± 0.6, pKa2 = 12.6 ± 0.8 | [12] |

Biological Activity and Signaling Pathways

Aloin A exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are mediated through the modulation of several key cellular signaling pathways.

Anti-inflammatory Activity

Aloin A demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. A primary mechanism is the suppression of the NF-κB signaling pathway.[1] Aloin A can prevent the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes like TNF-α, IL-6, iNOS, and COX-2.[1] It also modulates the JAK-STAT and MAPK (p38) pathways.[9][12]

Anticancer and Pro-apoptotic Activity

Aloin A induces apoptosis and inhibits proliferation in various cancer cell lines.[5] Its mechanisms include the induction of reactive oxygen species (ROS), which in turn modulates pathways like ROS-MAPK and p53.[13] Aloin A has also been shown to inhibit the HMGB1-TLR4-ERK signaling axis in melanoma cells, leading to apoptosis.[14] Furthermore, it can suppress the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and growth.[8][11]

Antioxidant Activity

Aloin A exhibits antioxidant properties by scavenging free radicals and enhancing the body's oxidative defense systems.[15] It has been shown to protect against oxidative stress by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[15] Interestingly, its effect can be concentration-dependent, acting as a pro-oxidant at lower concentrations and an antioxidant at higher concentrations.[16]

| Biological Activity | Cell Line/Model | Key Findings | IC₅₀ / Effective Concentration | Reference(s) |

| Anti-inflammatory | RAW264.7 Macrophages | Inhibits LPS-induced NO, TNF-α, IL-1β, IL-6 production. Suppresses JAK1-STAT1/3 and NF-κB pathways. | 100-400 µM | [1][9] |

| Anticancer | A549 (Lung Cancer) | Induces apoptosis via ROS-MAPK signaling and p53 phosphorylation. | 200-400 µM | [13] |

| A375 (Melanoma) | Promotes apoptosis by inhibiting HMGB1-TLR4-ERK pathway. | 100 µM | [14] | |

| HGC-27 (Gastric Cancer) | Induces apoptosis by targeting HMGB1 and inhibiting Akt/mTOR and ERK pathways. | 100-400 µg/mL | [11] | |

| Jurkat (T-cell leukemia) | Induces apoptosis via a mitochondrial-dependent pathway. | Not specified | [17] | |

| Antioxidant | Hs68 (Skin Fibroblasts) | Protects against heat stress-induced oxidative damage by increasing GSH and SOD activity. | 150-300 µM | [15] |

| DPPH Assay | Scavenges DPPH free radicals. | IC₅₀ = 0.15 ± 0.02 mM | [18] |

Experimental Protocols

Reproducibility in scientific research is paramount. This section provides detailed methodologies for key experiments related to Aloin A.

Extraction and Purification of Aloin A

A common method for obtaining Aloin A is through solvent extraction from the dried latex of Aloe species, followed by purification steps like recrystallization.

Protocol: Soxhlet Extraction [10]

-

Preparation: Place 10 g of dried, powdered Aloe latex into a cellulose (B213188) thimble.

-

Extraction: Place the thimble into a Soxhlet extractor. Fill a round-bottom flask with 250 mL of methanol.

-

Apparatus Setup: Assemble the Soxhlet apparatus and heat the solvent to its boiling point using a heating mantle.

-

Duration: Allow the extraction to proceed for 4-6 hours, or until the solvent in the siphon arm runs clear.

-

Concentration: After extraction, concentrate the methanolic extract using a rotary evaporator at 40°C to obtain the crude extract.

Protocol: Recrystallization for Purification [10]

-

Dissolution: Dissolve the crude aloin extract in a minimal amount of hot isobutanol (e.g., at 70°C) with stirring.

-

Cooling: Slowly cool the solution to room temperature, then transfer to an ice bath or refrigerator (e.g., 5°C) for several hours to induce crystallization.

-

Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold isobutanol.

-

Drying: Dry the purified crystals to obtain pure Aloin A. The purity can be confirmed by HPLC.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of Aloin A in various samples.[6][19]

Typical HPLC Conditions: [6][19]

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. An isocratic method with phosphate-buffered saline (pH 3) and acetonitrile has also been validated.[6]

-

Flow Rate: 0.9 - 1.0 mL/min.

-

Detection: UV detector at 298 nm or 354 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 35°C.

Sample Preparation: [19]

-

Solid Samples: Use an extraction procedure involving sonication with an acidified solvent.

-

Liquid Samples: Dilute as necessary, then filter through a 0.45 µm syringe filter prior to injection.

-

Quantification: Generate a calibration curve using an Aloin A standard of known concentrations (e.g., 0.3-50 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[20]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Aloin A. Include untreated and vehicle (DMSO) controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute this stock 1:10 in serum-free medium. Remove the treatment medium and add 100 µL of the diluted MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add 150 µL of an MTT solvent (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength between 500-600 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[18][22]

Protocol: [18]

-

DPPH Solution: Prepare a 0.004% (w/v) solution of DPPH in methanol.

-

Reaction Mixture: In a series of test tubes or a 96-well plate, mix 50 µL of various concentrations of Aloin A (e.g., 6.25 to 100 µg/mL) with 5 mL of the DPPH solution. A control containing only methanol and the DPPH solution is also prepared.

-

Incubation: Incubate the mixtures in the dark at 37°C for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-visible spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals, is determined from a plot of concentration versus percent inhibition.

Conclusion

Aloin A is a multifaceted natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, particularly those involved in inflammation, cancer progression, and oxidative stress, makes it a compelling candidate for further investigation in drug development. The standardized protocols provided in this guide offer a framework for reproducible research, facilitating the exploration of Aloin A's therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into potential clinical applications.

References

- 1. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Aloe vera (L.) Webb.: Natural Sources of Antioxidants – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An HPLC Procedure for the Quantification of Aloin in Latex and Gel from Aloe barbadensis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aloin promotes A549 cell apoptosis via the reactive oxygen species‑mitogen activated protein kinase signaling pathway and p53 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aloin promotes cell apoptosis by targeting HMGB1-TLR4-ERK axis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Aloin induces apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of Aloin A and Aloin B in Aloe vera Raw Materials and Finished Products by High-Performance Liquid Chromatography: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. broadpharm.com [broadpharm.com]

- 22. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

Aloin A: An In-depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin A, a prominent anthraquinone (B42736) glycoside derived from the Aloe species, has garnered significant scientific interest for its diverse pharmacological activities. Extensive in vitro studies have begun to elucidate the molecular mechanisms underpinning its anti-inflammatory, anti-cancer, and antioxidant properties. This technical guide provides a comprehensive overview of the in vitro mechanism of action of Aloin A, presenting key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways involved.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Aloin A, providing insights into its potency and efficacy in various cell models.

Table 1: Anti-inflammatory and Antioxidant Activity of Aloin A

| Cell Line | Stimulant | Parameter Measured | Concentration of Aloin A | Result | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 400 μM | Significant inhibition | [1] |

| RAW 264.7 Macrophages | LPS | TNF-α Secretion | Not specified | Inhibition | [1][2] |

| RAW 264.7 Macrophages | LPS | IL-6 Secretion | Not specified | Inhibition | [1][2] |

| Human Skin Fibroblast Hs68 Cells | Heat Stress (43°C) | Reactive Oxygen Species (ROS) Production | 150 μM and 300 μM | Effective reduction in total ROS | [3][4][5][6] |

| Human Skin Fibroblast Hs68 Cells | Heat Stress (43°C) | 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG) levels | 150 μM and 300 μM | Significant decrease | [3] |

| HaCaT cells | UVB irradiation | Intracellular ROS levels | 100 µg/mL | Reduction of ROS levels to 83.5% of the UVB-irradiated control.[7] | [7] |

| N/A | DPPH Assay | Free Radical Scavenging Activity | IC50 = 0.15 ± 0.02 mM | Strong antioxidant activity | [8] |

Table 2: Anti-cancer Activity of Aloin A

| Cell Line | Parameter Measured | Concentration of Aloin A | Result | Reference |

| Jurkat T cells | Apoptosis | Dose-dependent | Induction of apoptosis | [9][10] |

| Jurkat T cells | Cell Cycle | Not specified | G2/M phase block | [9][10] |

| Gastric Cancer HGC-27 Cells | Cell Viability | 100, 200, 400 μg/ml | Concentration-dependent inhibition | [11] |

| Gastric Cancer HGC-27 Cells | Apoptosis | 100, 200, 400 μg/ml | Dose-dependent increase in apoptosis | [11][12] |

| Human Colorectal Cancer SW620 Cells | Cell Viability | Not specified | Inhibition | [13] |

| Human Colorectal Cancer SW620 Cells | Apoptosis | Not specified | Induction of apoptosis | [13] |

| Osteosarcoma HOS and MG63 cells | Apoptosis | Dose-dependent | Induction of apoptosis | [14] |

| Gastric Cancer (GC) cell lines | Cell viability, migration, and colony formation | Dose-dependent | Reduction | [15][16] |

Core Mechanisms of Action

Aloin A exerts its biological effects through the modulation of multiple, interconnected signaling pathways. The primary mechanisms identified in vitro include the inhibition of inflammatory cascades, induction of apoptosis and cell cycle arrest in cancer cells, and attenuation of oxidative stress.

Anti-inflammatory Mechanism

Aloin A demonstrates potent anti-inflammatory properties primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][17] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), Aloin A has been shown to:

-

Suppress the phosphorylation and acetylation of the NF-κB p65 subunit. [1][2]

-

Inhibit the upstream kinases p38 MAPK and Msk1 , which are involved in p65 activation.[1][2]

-

Prevent the translocation of p65 to the nucleus , thereby inhibiting the transcription of pro-inflammatory genes.[1][2]

This leads to a significant reduction in the production of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) .[1][2]

Anti-cancer Mechanism

Aloin A's anti-cancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Aloin A induces apoptosis through both intrinsic and extrinsic pathways. In Jurkat T cells, treatment with Aloin A leads to a loss of mitochondrial membrane potential, suggesting the involvement of the mitochondrial-dependent intrinsic pathway.[9][10] In gastric cancer cells, Aloin A induces apoptosis by activating the p38 and JNK MAPK pathways while inhibiting the ERK MAPK pathway .[18] Furthermore, it has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate pro-apoptotic markers like cleaved PARP and cleaved caspase-3.[15][16] In some cancer types, Aloin A inhibits the expression and release of High Mobility Group Box 1 (HMGB1), subsequently suppressing the Akt-mTOR-P70S6K and ERK-P90RSK-CREB signaling pathways.[11][12]

In vitro studies have shown that Aloin A can induce cell cycle arrest, thereby halting the proliferation of cancer cells. In Jurkat T cells, Aloin A treatment leads to an arrest at the G2/M phase of the cell cycle.[9][10]

Aloin A has been demonstrated to inhibit the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[13] This inhibition leads to the downregulation of STAT3-regulated genes that are critical for tumor cell proliferation (c-Myc), survival (Bcl-xL), and angiogenesis (VEGF).[13][17]

Antioxidant Mechanism

Aloin A exhibits significant antioxidant properties by directly scavenging free radicals and enhancing the cellular antioxidant defense system. In human skin fibroblasts exposed to heat stress, Aloin A treatment leads to:

-

A reduction in the production of Reactive Oxygen Species (ROS) .[3][4][5][6]

-

An increase in the levels of glutathione (GSH) and both cytosolic and mitochondrial superoxide (B77818) dismutase (SOD) .[3][4][5]

-

A decrease in lipid peroxidation and DNA damage , as indicated by reduced levels of 8-hydroxy-2'-deoxyguanosine (8-OH-dG).[3]

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature to study the in vitro mechanism of action of Aloin A. Specific details may vary between studies.

Cell Culture and Aloin A Treatment

-

Cell Lines: Select appropriate cell lines based on the research question (e.g., RAW 264.7 for inflammation, Jurkat or HGC-27 for cancer).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Aloin A Preparation: Prepare a stock solution of Aloin A in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), as it has poor aqueous solubility.[19] The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.[19]

-

Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of Aloin A for the specified duration of the experiment. Include appropriate controls (untreated and vehicle-treated cells).[19]

MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

After treatment with Aloin A, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[3]

-

Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

-

Principle: Flow cytometry allows for the quantitative analysis of individual cells based on their light scattering and fluorescence properties.

-

Apoptosis (Annexin V/PI Staining):

-

Harvest cells after treatment and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late apoptotic.[1]

-

-

Cell Cycle Analysis:

-

Harvest and fix cells in cold ethanol.

-

Wash and resuspend cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[9]

-

Western Blotting for Protein Expression

-

Principle: This technique is used to detect specific proteins in a sample.

-

Procedure:

-

Lyse treated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-p65, cleaved caspase-3, β-actin).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1][15]

-

Conclusion

In vitro evidence strongly supports the therapeutic potential of Aloin A, highlighting its ability to modulate key cellular processes involved in inflammation, cancer, and oxidative stress. Its mechanism of action is complex and involves the regulation of multiple signaling pathways, including NF-κB, MAPK, PI3K/Akt, and STAT3. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the pharmacological properties of this promising natural compound. Further research is warranted to translate these in vitro findings into potential clinical applications.

References

- 1. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aloin Protects Skin Fibroblasts from Heat Stress-Induced Oxidative Stress Damage by Regulating the Oxidative Defense System | PLOS One [journals.plos.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aloin induces apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The molecular mechanisms of Aloin induce gastric cancer cells apoptosis by targeting High Mobility Group Box 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of the angiogenesis and growth of Aloin in human colorectal cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of the MAPK/ERK Pathway by miRNA‐27b in Gastric Cancer: Diagnostic Implications and Therapeutic Potential of Aloin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of the MAPK/ERK Pathway by miRNA-27b in Gastric Cancer: Diagnostic Implications and Therapeutic Potential of Aloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. [Aloin induces apoptosis via regulating the activation of MAPKs signaling pathway in human gastric cancer cells in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Pharmacokinetics and Bioavailability of Aloin-A in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aloin-A, a major bioactive anthraquinone (B42736) C-glycoside found in Aloe species, has garnered significant interest for its diverse pharmacological activities. Understanding its pharmacokinetic profile and bioavailability is crucial for the development of therapeutic applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, with a primary focus on studies conducted in rats. Quantitative data from various studies are summarized, and detailed experimental protocols are provided. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of the compound's behavior in vivo.

Pharmacokinetic Parameters of this compound in Rats

The pharmacokinetics of this compound have been investigated following both oral and intravenous administration in rats. The compound is characterized by rapid absorption and elimination, with limited oral bioavailability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral and Intravenous Administration

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (5 mg/kg) | Reference |

| Tmax (h) | 0.58 ± 0.14 | - | [1] |

| Cmax (ng/mL) | 115.2 ± 25.6 | - | [1] |

| AUC (0-t) (ng·h/mL) | 358.7 ± 78.9 | 619.5 ± 135.7 | [1] |

| AUC (0-inf) (ng·h/mL) | 372.4 ± 81.5 | 638.2 ± 140.1 | [1] |

| t1/2 (h) | 2.8 ± 0.6 | 2.1 ± 0.4 | [1] |

| Absolute Bioavailability (%) | 5.79 | - | [1] |

Note: Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of Aloin (B1665253) in Rats Following Oral Gavage

| Parameter | Oral Administration (11.8 g/kg) | Reference |

| Tmax (h) | 1.0 | [2] |

| Cmax (ng/mL) | 59.07 ± 10.5 | [2] |

| AUC (0-24h) (ng·h/mL) | 270.81 ± 59.1 | [2] |

| t1/2 (h) | 1.47 ± 0.24 | [2] |

Note: This study used a significantly higher dose and measured total aloin (this compound and Aloin-B). Data are presented as mean ± standard deviation.

Tissue Distribution of this compound in Rats

Following oral administration, this compound and its metabolites distribute to various tissues, with the highest concentrations typically found in the intestine and liver.

Table 3: Peak Tissue Concentrations of Aloin in Rats Following Oral Gavage (11.8 g/kg)

| Tissue | Peak Concentration (ng/g) | Time to Peak Concentration (h) | Reference |

| Intestine | 102.37 ± 14.12 | 0.5 | [2] |

| Liver | 77.15 ± 15.92 | 0.5 | [2] |

| Kidney | 12.46 ± 0.81 | 5.0 | [2] |

Note: Data represents total aloin. Concentrations are presented as mean ± standard deviation.

Metabolism of this compound

The metabolism of this compound is a critical determinant of its bioactivity and clearance. The primary metabolic pathway involves the conversion of this compound to its aglycone, aloe-emodin, by the gut microflora.[3] Aloe-emodin is then absorbed and undergoes extensive phase II metabolism, primarily in the liver, to form glucuronide and sulfate (B86663) conjugates.[2][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical protocols for in vivo studies of this compound in rats.

Animal Models and Housing

-

Species: Sprague-Dawley or F344/N rats are commonly used.[2][5]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to standard chow and water.[2] For excretion studies, rats are kept in metabolic cages to facilitate the collection of urine and feces.[2]

-

Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the commencement of the study.[2]

Administration of this compound

Oral Administration (Gavage):

-

Prepare a fresh solution or suspension of this compound in a suitable vehicle, such as water.[2]

-

Accurately weigh each rat to determine the precise dosing volume. The typical gavage volume should not exceed 10 mL/kg of body weight.[6]

-

Firmly restrain the rat, ensuring the head and body are aligned vertically.

-

Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.[7]

-

Slowly administer the prepared dose.[7]

Intravenous Administration:

-

Prepare a sterile solution of this compound in a suitable vehicle for injection.

-

Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.

-

Administer the dose via a suitable vein, such as the tail vein or jugular vein. The maximum volume for a bolus injection is typically 5 ml/kg.[8]

Sample Collection and Processing

-

Blood Sampling:

-

Collect blood samples from the tail vein, saphenous vein, or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2]

-

Collect blood in heparinized tubes to prevent coagulation.[2]

-

Centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes) to separate the plasma.[2]

-

Store the plasma samples at -80°C until analysis.[2]

-

-

Tissue Sampling:

-

At the end of the study, euthanize the animals and perfuse with saline to remove blood from the organs.

-

Excise the tissues of interest (e.g., liver, kidney, intestine), weigh them, and homogenize them in a suitable buffer.[2]

-

Centrifuge the tissue homogenates and collect the supernatant for analysis.[2]

-

Bioanalytical Method: UHPLC-MS/MS

A sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is typically used for the quantification of this compound in biological matrices.[1]

-

Sample Preparation:

-

Thaw the plasma samples on ice.

-

Perform protein precipitation by adding a solvent like acetonitrile (B52724).[1]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

-

-

Chromatographic Conditions (Representative):

-

Mass Spectrometry Conditions (Representative):

Experimental and Logical Workflows

Visualizing the experimental workflow can aid in the planning and execution of pharmacokinetic studies.

Conclusion

The pharmacokinetic profile of this compound in animal models, particularly rats, is characterized by rapid absorption and elimination, with a low oral bioavailability of approximately 5.79%.[1] The compound is extensively metabolized, primarily by the gut microflora to aloe-emodin, which then undergoes conjugation in the liver. Tissue distribution studies indicate higher concentrations in the intestine and liver. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound, enabling more informed experimental design and data interpretation for future preclinical and clinical studies.

References

- 1. UHPLC-MS/MS method for the quantification of this compound in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plasma, tissue and urinary levels of aloin in rats after the administration of pure aloin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Activation and Cytotoxicity of Aloe-Emodin Mediated by Sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From the Cover: Aloin, a Component of the Aloe Vera Plant Leaf, Induces Pathological Changes and Modulates the Composition of Microbiota in the Large Intestines of F344/N Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ouv.vt.edu [ouv.vt.edu]

- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Aloin A: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin (B1665253), a naturally occurring anthraquinone (B42736) C-glycoside, is a prominent bioactive compound primarily found in the latex of Aloe species. It exists as a mixture of two diastereomers: Aloin A (also known as barbaloin) and Aloin B (isobarbaloin).[1][2] Historically recognized for its potent laxative effects, recent research has unveiled a broader spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties, positioning Aloin A as a compound of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of Aloin A, detailed methodologies for its isolation and purification, and an exploration of its modulation of key cellular signaling pathways.

Natural Sources of Aloin A

Aloin A is predominantly found in the bitter, yellow latex that exudes from the pericyclic tubules located just beneath the outer rind of the leaves of various Aloe species. The concentration and composition of aloin can vary significantly depending on the species, geographical origin, and cultivation conditions.

The primary plant sources of Aloin A include:

-

Aloe vera (Aloe barbadensis Miller): This is one of the most well-known and widely cultivated Aloe species. The leaf exudate of Aloe vera is a significant commercial source of aloin.[2]

-

Aloe ferox Mill.: Often referred to as "Cape Aloe," this species is another major commercial source and is known for its high aloin content.[2] The dried latex of A. ferox is a common raw material for aloin extraction.

-

Aloe perryi Baker: This species is also a recognized source of aloin.[2]

-

Hybrids: Various hybrids of Aloe species, such as those of A. ferox with A. africana and A. spicata, are also utilized for aloin production.[2]

It is crucial to note that the inner gel of the Aloe leaf, which is commonly used in cosmetics and food products, contains negligible amounts of aloin. The compound is concentrated in the latex, which is often removed during the processing of aloe gel products.

Quantitative Analysis of Aloin A Content

The concentration of Aloin A varies considerably among different Aloe species and even within the same species due to factors like geographic location and environmental conditions. The following table summarizes quantitative data on aloin content from various studies.

| Aloe Species | Plant Part | Aloin A Content | Method of Quantification |

| Aloe barbadensis (vera) | Dry Latex | 40.760 - 237.971 mg/g DW | HPLC |

| Aloe barbadensis (vera) | Leaf Gels | 0.80 - 0.88 ppm | Not Specified |

| Aloe ferox | Leaf Exudate | 21.3 - 133.4 mg/g | Not Specified |

| Aloe arborescens | Leaves | Contains barbaloin (aloin) | Not Specified |

DW: Dry Weight; ppm: parts per million

Isolation and Purification of Aloin A

Several methods have been developed for the efficient isolation and purification of Aloin A from Aloe latex. These methods primarily involve solvent extraction, followed by crystallization or chromatographic separation.

Solvent Extraction and Crystallization

This method relies on the differential solubility of Aloin A in various organic solvents.

Experimental Protocol:

-

Preparation of Aloe Latex: Fresh Aloe leaves are harvested and the yellow latex is collected by allowing it to drain from the cut leaves. The collected latex can be used fresh or dried to a powder.

-

Defatting: The dried latex powder is first treated with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. The mixture is stirred for several hours, and the hexane-insoluble material is collected by filtration.

-

Extraction of Aloin A: The defatted material is then extracted with a polar solvent such as ethyl acetate (B1210297) or methanol. The mixture is stirred vigorously for an extended period to ensure complete extraction of aloin.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a concentrated crude aloin extract.

-

Crystallization: The crude extract is dissolved in a minimal amount of a suitable hot solvent, such as isobutanol. The solution is then cooled slowly to induce crystallization of Aloin A. The crystals are collected by filtration, washed with cold solvent, and dried.

Column Chromatography

Column chromatography provides a higher degree of purification and can be used to separate Aloin A from Aloin B and other closely related compounds.

Experimental Protocol:

-

Preparation of Crude Extract: A crude aloin extract is prepared using the solvent extraction method described above.

-

Column Packing: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel, slurried in a non-polar solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity. The polarity is gradually increased by changing the ratio of the solvents in the mobile phase (e.g., increasing the proportion of ethyl acetate in hexane).

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure Aloin A.

-

Purification: The fractions containing pure Aloin A are combined, and the solvent is evaporated to yield the purified compound.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It has been successfully employed for the preparative separation of Aloin A and Aloin B.

Experimental Protocol:

-

Preparation of Two-Phase Solvent System: A suitable two-phase solvent system is prepared. A commonly used system for aloin separation is composed of chloroform-methanol-n-butanol-water. The two phases are thoroughly mixed and allowed to separate.

-

HSCCC System Preparation: The HSCCC column is filled with the stationary phase (either the upper or lower phase of the solvent system). The apparatus is then rotated at a specific speed.

-

Sample Injection: The crude aloin extract, dissolved in a mixture of the stationary and mobile phases, is injected into the column.

-

Elution and Fraction Collection: The mobile phase is pumped through the column, and the effluent is collected in fractions.

-

Analysis and Purification: The collected fractions are analyzed by HPLC to identify those containing pure Aloin A. The solvent is then removed from the desired fractions to obtain the purified compound.

Signaling Pathways Modulated by Aloin A

Aloin A exerts its diverse biological effects by modulating several key cellular signaling pathways. Its anti-inflammatory and pro-apoptotic activities are of particular interest in the context of drug development.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Aloin has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Caption: Aloin A inhibits the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. Aloin has been demonstrated to modulate MAPK signaling, contributing to its anti-inflammatory and anti-cancer effects.

Caption: Aloin A modulates the MAPK signaling pathway.

Involvement in the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aloin has been shown to influence this pathway, which is particularly relevant to its anti-cancer properties.

Caption: Aloin A's role in the PI3K/Akt signaling pathway.

Conclusion

Aloin A, readily available from various Aloe species, presents a compelling profile as a bioactive compound with significant therapeutic potential. The isolation and purification methodologies outlined in this guide provide a foundation for obtaining high-purity Aloin A for research and development purposes. Furthermore, the elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, opens avenues for the development of novel therapeutics for a range of diseases, including inflammatory disorders and cancer. Further investigation into the clinical efficacy and safety of Aloin A is warranted to fully realize its therapeutic promise.

References

Solubility of Aloin-A in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Aloin-A (also known as Barbaloin) in a variety of common laboratory solvents. Understanding the solubility characteristics of this compound is fundamental for its extraction, purification, formulation, and analytical quantification, which are critical steps in research and drug development. Aloin (B1665253) is a C-glycoside of aloe emodin (B1671224) anthrone (B1665570) and is the primary active constituent found in the exudate of the Aloe vera plant.[1] It exists as a mixture of two diastereomers: Aloin A (Barbaloin) and Aloin B (Isobarbaloin).[2] While these isomers have similar chemical properties, it is important to note that much of the available literature reports solubility data for "Aloin," which is a mixture of both. This guide will specify when the data refers to the mixture.

Quantitative Solubility Data

The solubility of a compound is a critical physical property that dictates its handling and application in a laboratory setting. The following tables summarize the quantitative solubility of Aloin and this compound in various organic and aqueous solvents, compiled from scientific data sheets and chemical databases. It is important to consider that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

Table 1: Solubility of this compound (Barbaloin) in Common Solvents

| Solvent | Solubility | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | 83 mg/mL (198.37 mM) | 25 |

| Ethanol | 36 mg/mL (86.04 mM) | 25 |

| Water | Insoluble (<1 mg/mL) | 25 |

Data sourced from Selleck Chemicals datasheet.[3]

Table 2: Solubility of Aloin (Mixture of A and B) in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Pyridine | 57% (w/v) | 18 |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |

| Glacial Acetic Acid | 7.3% (w/v) | 18 |

| Methanol | 5.4% (w/v) | 18 |

| Acetone | 3.2% (w/v) | 18 |

| Methyl Acetate | 2.8% (w/v) | 18 |

| Ethanol | 1.9% (w/v) | 18 |

| Water | 1.8% (w/v) | 18 |

| Propanol | 1.6% (w/v) | 18 |

| Ethyl Acetate | 0.78% (w/v) | 18 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | Not Specified |

| Isopropanol | 0.27% (w/v) | 18 |

| Ethanol | ~0.25 mg/mL | Not Specified |

Data compiled from various scientific sources.[4][5] Note the different reported solubilities for ethanol, which may be due to variations in experimental conditions or the specific isomeric ratio of the aloin sample used.

Experimental Protocols for Solubility Determination

The following section details a standardized protocol for determining the solubility of this compound in a laboratory setting. The most common and reliable method is the shake-flask method, followed by quantification of the dissolved solute using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Shake-Flask Method for Achieving Equilibrium

This method is designed to determine the equilibrium solubility of a compound in a given solvent.

Materials:

-

Crystalline this compound

-

Selected laboratory solvent

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Addition of Excess Solute: Add an excess amount of crystalline this compound to a pre-weighed vial. The excess is crucial to ensure that a solid phase remains after equilibrium is reached, indicating a saturated solution.

-

Solvent Addition: Accurately pipette a known volume of the chosen solvent into the vial containing the this compound.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled orbital shaker (e.g., 25°C). Shake the mixture at a constant speed for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure that equilibrium is fully established.

-

Phase Separation: After the equilibration period, allow the vials to rest, permitting the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method (HPLC or UV-Vis).

Quantification of Dissolved this compound

HPLC is a highly specific and sensitive technique for the quantification of this compound. A reverse-phase HPLC method is commonly employed.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A C18 column is typically used as the stationary phase.

-

Mobile Phase: A mixture of water (often with an acid modifier like acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: A constant flow rate, typically around 1.0 mL/min.

-

Detection Wavelength: UV detection is performed at a wavelength where this compound exhibits maximum absorbance, such as 220 nm or 354 nm.[6][7]

-

Temperature: The column is maintained at a constant ambient temperature.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound with known concentrations in the same solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Determination: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Spectrophotometry offers a simpler and more rapid method for quantifying compounds that absorb light in the UV-Visible spectrum.

Instrumentation:

-

A UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine λmax: Scan a solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax). Aloin has characteristic absorption maxima around 260, 295, and 360 nm.[4]

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax and generate a calibration curve by plotting absorbance against concentration, following the Beer-Lambert Law.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment at the same λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to determine the concentration of this compound in the sample.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

References

- 1. Barbaloin: A concise report of its pharmacological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound Aloin (FDB013867) - FooDB [foodb.ca]

- 3. selleck.co.jp [selleck.co.jp]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Aloin [drugfuture.com]

- 6. fig.if.usp.br [fig.if.usp.br]

- 7. researchgate.net [researchgate.net]

Stability of Aloin A Under Diverse pH and Temperature Regimes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aloin (B1665253) A, a bioactive anthraquinone-C-glycoside found in Aloe species, is recognized for its various pharmacological activities.[1][2] However, its inherent instability in aqueous solutions presents a significant challenge in the development of stable formulations. This technical guide provides a comprehensive overview of the stability of Aloin A under various pH and temperature conditions, offering critical data and methodologies for researchers and drug development professionals.

Impact of Temperature on Aloin A Stability

Temperature plays a crucial role in the degradation of Aloin A. Elevated temperatures significantly accelerate its decomposition. The degradation of Aloin A has been observed to follow apparent first-order kinetics at a constant pH.[1][2][3]

Table 1: Effect of Temperature on the Stability of Aloin A (at pH 7.0)

| Temperature (°C) | Time | Remaining Aloin A (%) | Reference |

| 4 | 1 day | 90% | [1][2] |

| 4 | 14 days | <40% | [4] |

| 30 | 1 day | <50% | [1][2] |

| 30 | 3 days | <10% | [1][2] |

| 50 | 12 hours | <10% | [1][2][3][5] |

| 70 | 6 hours | <10% | [1][2][3][5] |

Influence of pH on Aloin A Stability

Aloin A exhibits marked pH-dependent stability. It is significantly more stable in acidic conditions compared to neutral or alkaline environments.

Table 2: Effect of pH on the Stability of Aloin A (at constant temperature)

| pH | Time | Remaining Aloin A (%) | Reference |

| 2.0 | 14 days | 94% | [1][2][3][5] |

| 3.0 | - | More stable than at pH 5.0, 7.0, 8.0 | [1] |

| 5.0 | - | Less stable than at pH 2.0, 3.0 | [1] |

| 7.0 | - | Less stable than at acidic pH | [1] |

| 8.0 | 6 hours | 7% | [1][2] |

| 8.0 | 12 hours | <2% | [1][2][3][5] |

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability of Aloin A

Objective: To determine the degradation kinetics of Aloin A at different temperatures.

Methodology:

-

Preparation of Aloin A Solution: An accurately weighed amount of standard Aloin A (e.g., 75.6 mg) is dissolved in a phosphate (B84403) buffer of a specific pH (e.g., pH 7.0) to achieve a known concentration (e.g., 630 µg/mL).[1][2]

-

Incubation: Aliquots of the Aloin A solution are transferred into sealed test tubes, protected from light by wrapping with foil.[1][2] These tubes are then incubated at various constant temperatures (e.g., 4°C, 30°C, 50°C, and 70°C).[1][2][3]

-

Sampling: At predetermined time intervals (e.g., 0, 0.5, 1, 3, 5, 7, and 14 days), an aliquot is withdrawn from each temperature condition.[1]

-

Sample Preparation: The collected samples are filtered through a 0.22-µm microporous filter prior to analysis.[1]

-

HPLC Analysis: The concentration of the remaining Aloin A is quantified using a High-Performance Liquid Chromatography (HPLC) system.

-

Column: C18 column.[3]

-

Mobile Phase: A gradient of methanol (B129727) and water is typically used.[1] For example, a gradient program could be: 0–25 min, 45%–50% methanol; 25–55 min, 50%–65% methanol; 55–60 min, 65%–70% methanol; 60–65 min, 70%–85% methanol.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV detection at 260 nm.[1]

-

Column Temperature: 30°C.[1]

-

Injection Volume: 10 µL.[1]

-

-

Data Analysis: The percentage of remaining Aloin A is plotted against time to determine the degradation kinetics. Logarithmic plots of the residual Aloin A versus time can be used to confirm first-order kinetics.[1][2]

Protocol 2: Evaluation of pH Stability of Aloin A

Objective: To assess the stability of Aloin A across a range of pH values.

Methodology:

-

Buffer Preparation: A series of phosphate buffer solutions with different pH values (e.g., 2.0, 3.0, 5.0, 7.0, and 8.0) are prepared.[1][3]

-

Preparation of Aloin A Solutions: A known amount of Aloin A is dissolved in each of the prepared buffer solutions to achieve a consistent initial concentration.

-

Incubation: The solutions are stored at a constant temperature and protected from light.

-

Sampling and Analysis: At specified time points, samples are withdrawn, prepared, and analyzed by HPLC as described in Protocol 1.

Degradation Pathway and Visualization

The degradation of Aloin A is a complex process that yields different major products depending on the pH and temperature conditions. Under neutral to basic conditions and at higher temperatures, the primary degradation products are 10-hydroxyaloins A and B.[1][2][3] In acidic conditions (pH 5.0 or below), the major degradation products are aloe-emodin (B1665711) and elgonica-dimers A and B.[1][2][3] At low temperatures (e.g., 4°C), the formation of elgonica-dimers is favored.[1][2][3] It is also important to note that Aloin A can undergo racemization to its diastereoisomer, Aloin B.[3]

Caption: Degradation pathways of Aloin A under different conditions.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Effects of temperature, pH and light on the stability of aloin A and characterisation of its major degradation products | Semantic Scholar [semanticscholar.org]

A Technical Guide to In Silico Docking Studies of Aloin with Protein Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational docking analysis of Aloin (B1665253), a major bioactive compound from Aloe vera, with various protein targets implicated in a range of pathologies. This document summarizes key quantitative findings, outlines detailed experimental protocols for in silico analysis, and visualizes the compound's interaction with critical signaling pathways.

Introduction to Aloin and In Silico Docking

Aloin, an anthraquinone (B42736) glycoside, is renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (ligand, e.g., Aloin) when bound to a second (receptor, e.g., a protein), forming a stable complex.[3] This approach is instrumental in drug discovery for identifying potential protein targets, elucidating interaction mechanisms, and estimating the binding affinity, thereby guiding further experimental validation.

Identified Protein Targets of Aloin

Computational studies have identified numerous protein targets with which Aloin exhibits significant binding affinity. These proteins are often key regulators in various disease-related signaling pathways. Notable targets include proteins involved in cancer, inflammation, and metabolic diseases.

Key protein targets identified through in silico docking include:

-

Kinases: Epidermal Growth Factor Receptor (EGFR), Mitogen-Activated Protein Kinase 8 (MAPK8/JNK1), SRC, Janus Kinase 1 (JAK1), and Transforming growth factor-beta-activated kinase 1 (TAK1).[4][5][6]

-

Transcription Factors: Signal Transducer and Activator of Transcription 1/3 (STAT1/3) and Nuclear Factor kappa B (NF-κB).[1][2]

-

Apoptosis Regulators: B-cell lymphoma 2 (Bcl-2).[3]

-

Other Enzymes and Proteins: Plasmodium falciparum calcium-dependent protein kinase (PfCDPK2) and low-density lipoprotein (LDL).[7][8]

Quantitative Data Summary: Docking Scores and Binding Affinities

The stability and strength of the interaction between Aloin and its protein targets are quantified by binding energy (or docking score), typically measured in kcal/mol. A lower binding energy indicates a more stable and higher-affinity interaction.[4] The findings from various studies are summarized below.

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interactions Noted | Reference |

| Aloin-A | EGFR | -9.8 | High affinity indicated | [4] |

| This compound | ALB | -8.6 | High affinity indicated | [4] |

| This compound | KDR | -7.9 | Good binding activity | [4] |

| This compound | MAPK8 (JNK) | -7.4 | Strong binding affinity, modulation of MAPK pathway suggested.[5] | [4][5] |

| This compound | ESR1 | -7.0 | Strong binding activity | [4] |

| This compound | SRC | -6.4 | Good binding activity | [4] |

| This compound | PfCDPK2 | -8.01 | 6 hydrogen bonds | [7] |

| This compound | LDL | -8.5 | Strong affinity confirmed | [8] |

| This compound | SARS-CoV-2 Mpro | Not specified | Forms two hydrogen bonds with the protein.[9] | [9] |

Detailed Methodologies for In Silico Analysis

Reproducible and reliable in silico studies depend on a meticulous and well-defined protocol. The following sections outline a generalized workflow for molecular docking and subsequent molecular dynamics simulations, based on methodologies cited in the literature.[4][7][10]

This process evaluates the binding affinity and pose of a ligand within the active site of a target protein.

Experimental Protocol:

-

Target Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). All non-essential water molecules, co-crystallized ligands, and co-factors are typically removed. Hydrogen atoms are added, and charges are assigned.

-

Ligand Preparation: The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw) or obtained from a database (e.g., PubChem). The ligand's geometry is optimized and its energy is minimized using appropriate force fields.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: Software such as AutoDock Vina or PyRx is used to perform the docking calculations.[10][11] The program systematically samples conformations of the ligand within the defined grid box and scores them based on a scoring function, which estimates the binding free energy.

-

Results Analysis: The output provides multiple binding poses ranked by their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization: The best-ranked protein-ligand complex is visualized using software like PyMOL or Discovery Studio to analyze the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts.[7][11]

Following docking, MD simulations can be performed to validate the stability of the protein-ligand complex in a simulated physiological environment.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Aloin suppresses lipopolysaccharide-induced inflammation by inhibiting JAK1-STAT1/3 activation and ROS production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Studies of Phytocompounds from Aloe Vera (L.) Burm. F. Having Anticancer Property, Against an Antiapoptotic Bcl-2 Protein – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Frontiers | Exploration of the mechanism of aloin ameliorates of combined allergic rhinitis and asthma syndrome based on network pharmacology and experimental validation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Aloin reduces advanced glycation end products, decreases oxidative stress, and enhances structural stability in glycated low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An in-silico approach to target multiple proteins involved in anti-microbial resistance using natural compounds produced by wild mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsonline.com [ijpsonline.com]

Potential Therapeutic Targets of Aloin-A in Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin, a naturally occurring anthraquinone (B42736) C-glycoside, is the primary active component found in the leaf exudates of the Aloe vera plant. Comprising two diastereomers, Aloin A (barbaloin) and Aloin B (isobarbaloin), this compound has garnered significant scientific interest for its diverse pharmacological activities. Extensive research in various preclinical disease models has highlighted its potential as a therapeutic agent, attributing its efficacy to a multi-targeted mechanism of action. Aloin has demonstrated potent anti-inflammatory, anticancer, antioxidant, neuroprotective, and metabolic regulatory properties.

This technical guide provides a comprehensive overview of the known molecular targets and signaling pathways modulated by Aloin-A in key disease areas. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental insights, quantitative data summaries, and visual representations of the compound's mechanisms of action. The information presented herein aims to facilitate further investigation into this compound's therapeutic potential and guide the design of future studies.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key signaling cascades involved in the inflammatory response. Its primary mechanism involves the suppression of pro-inflammatory mediators in immune cells, particularly macrophages.

Key Therapeutic Targets & Signaling Pathways

-

NF-κB Signaling Pathway: this compound is a potent inhibitor of the NF-κB pathway. In models using lipopolysaccharide (LPS)-stimulated macrophages, this compound prevents the phosphorylation and acetylation of the NF-κB p65 subunit. This action is achieved by suppressing the upstream kinases p38 and Msk1, which in turn blocks the translocation of p65 to the nucleus. The inhibition of NF-κB activation leads to the downregulation of its target genes, including pro-inflammatory cytokines and enzymes.

-

JAK/STAT Signaling Pathway: this compound also exerts its anti-inflammatory effects by targeting the JAK1-STAT1/3 pathway. It has been shown to suppress LPS-induced activation of JAK1 and the subsequent phosphorylation and nuclear translocation of STAT1 and STAT3. This inhibition contributes to the reduced expression of inflammatory mediators.

-

NLRP3 Inflammasome: In the context of intervertebral disc degeneration, Aloin has been found to downregulate the expression of the NLPR3 inflammasome, a key component of the innate immune system that drives inflammation.

-

Reactive Oxygen Species (ROS): this compound functions as an antioxidant, and its anti-inflammatory mechanism is partly attributed to the inhibition of ROS production. By reducing ROS accumulation, this compound mitigates the activation of ROS-mediated signaling pathways like JAK1-STAT1/3.

Signaling Pathway Diagram

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and JAK/STAT pathways.

Quantitative Data Summary

| Target/Marker | Cell Line | This compound Concentration | Effect | Reference |

| TNF-α Release | RAW264.7 | 100-200 µg/mL | Dose-dependent inhibition | |

| IL-6 Release | RAW264.7 | 100-200 µg/mL | Dose-dependent inhibition | |

| IL-1β Release | RAW264.7 | 100-200 µg/mL | Dose-dependent inhibition | |

| Nitric Oxide (NO) | RAW264.7 | 100-200 µg/mL | Dose-dependent inhibition | |

| iNOS Expression | RAW264.7 | 100-200 µg/mL | Dose-dependent suppression | |

| COX-2 Expression | RAW264.7 | 100-200 µg/mL | No significant effect | |

| ROS Production | RAW264.7 | 100-200 µg/mL | Dose-dependent decrease | |

| NF-κB p65 (Nuclear) | RAW264.7 | 400 µM | Significant reduction | |

| p-STAT1/p-STAT3 | RAW264.7 | 100-200 µg/mL | Dose-dependent inhibition |

Experimental Protocols

1.4.1 Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with various concentrations of this compound (e.g., 100, 150, 200 µg/mL) for 2 hours, followed by stimulation with 100 ng/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 30 minutes for signaling studies, 16-24 hours for cytokine and gene expression analysis).

1.4.2 Measurement of Inflammatory Mediators

-

ELISA for Cytokines (TNF-α, IL-6, IL-1β): The concentrations of cytokines in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Griess Assay for Nitric Oxide (NO): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

1.4.3 Western Blot Analysis for Signaling Proteins

-